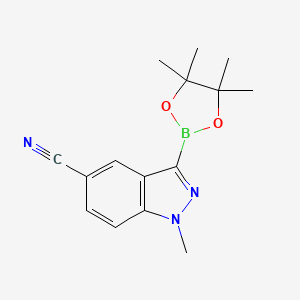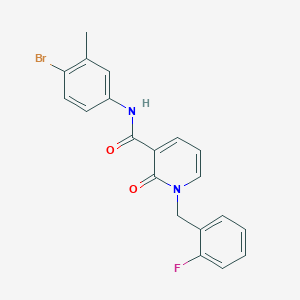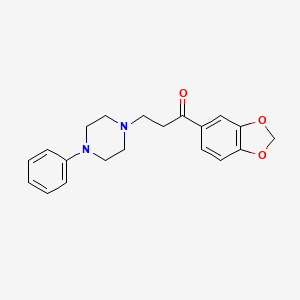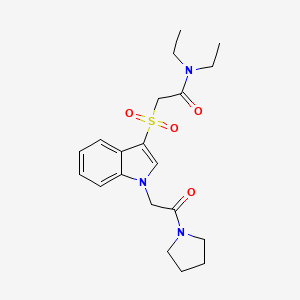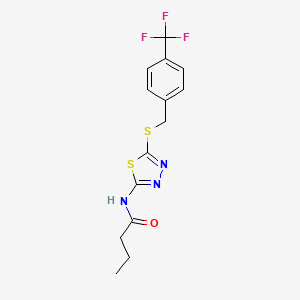
N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide” is a complex organic compound. It contains a trifluoromethyl group (-CF3), a benzyl group (C6H5CH2-), a thiadiazole ring, and a butyramide group. The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals due to its ability to modify the chemical behavior of molecules .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The trifluoromethyl group is electron-withdrawing, which could influence the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure and the electronic properties of its constituent groups. The trifluoromethyl group could potentially influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which could influence properties like solubility and stability .科学的研究の応用
Synthesis and Characterization
- Thiadiazole derivatives, including those similar in structure to N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide, have been synthesized and characterized, indicating their significance in medicinal chemistry for their broad spectrum of pharmacological properties (Isloor, Kalluraya, & Pai, 2010). These compounds are reported to exhibit antibacterial, antifungal, and anti-inflammatory activities.
Antimicrobial and Antitumor Activities
- Novel thiadiazoles have shown promising antimicrobial activities against a variety of microorganisms, underscoring their potential as leads for the development of new antimicrobial agents (Idrees, Kola, & Siddiqui, 2019). Furthermore, some thiadiazole compounds have demonstrated significant anti-tumor properties, suggesting their application in cancer research (Gomha, Edrees, & Altalbawy, 2016).
Corrosion Inhibition
- Benzothiazole derivatives, closely related to the chemical structure of interest, have been explored as corrosion inhibitors for metals in acidic environments, presenting an application in materials science for protecting industrial infrastructure (Hu et al., 2016).
Photodynamic Therapy
- Research on zinc phthalocyanine derivatives substituted with thiadiazole groups, akin to the compound , highlights their potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and favorable photophysical properties (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic Methodologies
- The compound's class has been involved in the synthesis of diverse heterocyclic compounds, indicating its utility in synthetic organic chemistry for generating novel molecules with potential applications across various domains of research (Shaaban, 2008).
Safety and Hazards
特性
IUPAC Name |
N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3OS2/c1-2-3-11(21)18-12-19-20-13(23-12)22-8-9-4-6-10(7-5-9)14(15,16)17/h4-7H,2-3,8H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRWDWKFXTXZAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-Chloro-2-fluorophenyl)sulfonyl-methylamino]acetic acid](/img/structure/B2714531.png)
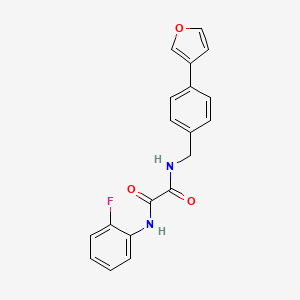

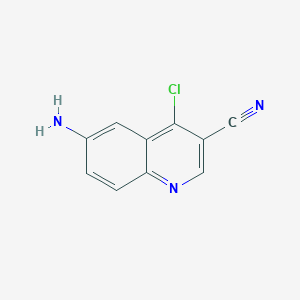
![8-(4-methoxyphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2714539.png)
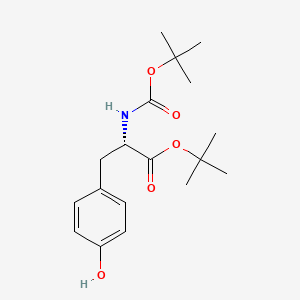
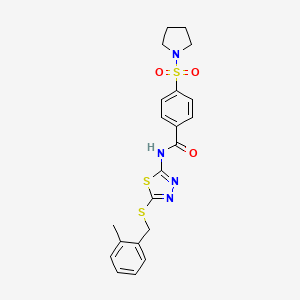
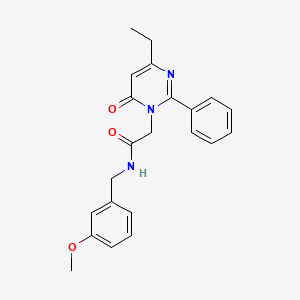
![3-p-Tolyl-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene](/img/structure/B2714545.png)
